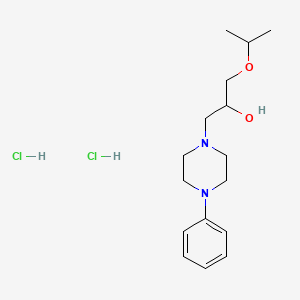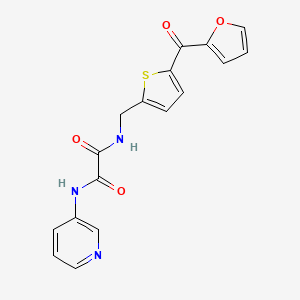
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It is a promising drug candidate for the treatment of autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
科学的研究の応用
Synthesis of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds from benzamide derivatives has shown promising applications in developing new pharmacologically active molecules. For instance, the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines has been explored for their anti-inflammatory and analgesic properties. These compounds were found to inhibit cyclooxygenase-1 and cyclooxygenase-2 (COX-1/COX-2), indicating potential for the development of new anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Neuroleptic Activity
Benzamides have also been designed and synthesized as potential neuroleptics, showing inhibitory effects on apomorphine-induced stereotyped behavior in rats. This suggests a correlation between structure and activity, highlighting the importance of benzamide derivatives in developing new treatments for psychosis (Iwanami et al., 1981).
Antimicrobial Agents
Another area of application is the development of antimicrobial agents. For instance, the synthesis of formazans from Mannich base derivatives has been investigated for their antimicrobial properties. These compounds showed moderate activity against pathogenic bacterial and fungal strains, indicating their potential in antimicrobial drug development (Sah et al., 2014).
Anti-Influenza Virus Activity
Benzamide-based compounds have also been synthesized and evaluated for their anti-influenza A virus activity, specifically against the H5N1 subtype. Several compounds demonstrated significant antiviral activities, highlighting the potential of benzamide derivatives in antiviral drug development (Hebishy, Salama, & Elgemeie, 2020).
特性
IUPAC Name |
5-chloro-2-methoxy-N-[2-(6-oxopyridazin-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c1-21-12-5-4-10(15)9-11(12)14(20)16-7-8-18-13(19)3-2-6-17-18/h2-6,9H,7-8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSVMNUZQMSGOGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCN2C(=O)C=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2695032.png)
![2-[(4-Methylphenyl)methyl]-1,1-dioxo-5-phenyl-1,2-thiazol-3-one](/img/structure/B2695034.png)

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)
![(2E)-3-(2,4-dichlorophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B2695039.png)

![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)
![N-(benzo[c][1,2,5]thiadiazol-4-yl)-2-(3-(4-isopropylphenyl)-2-oxoimidazolidin-1-yl)acetamide](/img/structure/B2695049.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 5-(dimethylsulfamoyl)-2-(morpholin-4-yl)benzoate](/img/structure/B2695053.png)
